molecular formula C22H15NO4 B2816804 SALOR-INT L447870-1EA CAS No. 75507-53-8

SALOR-INT L447870-1EA

Cat. No.: B2816804
CAS No.: 75507-53-8
M. Wt: 357.365
InChI Key: VGSMPPZALKNNJT-UHFFFAOYSA-N
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Description

SALOR-INT L447870-1EA is a complex organic compound known for its unique chemical structure and properties This compound features an anthracene core with two ketone groups at the 9 and 10 positions, and a methoxybenzamide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L447870-1EA typically involves the following steps:

    Anthracene Oxidation: Anthracene is oxidized to form 9,10-anthraquinone using oxidizing agents such as chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.

    Amidation: The 9,10-anthraquinone is then reacted with 4-methoxybenzoyl chloride in the presence of a base like pyridine or triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L447870-1EA undergoes various chemical reactions, including:

    Oxidation: The anthracene core can be further oxidized to form more complex quinones.

    Reduction: The ketone groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), sulfuric acid (H2SO4).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of higher quinones.

    Reduction: Formation of 9,10-dihydroxyanthracene derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

SALOR-INT L447870-1EA has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of SALOR-INT L447870-1EA involves its interaction with specific molecular targets and pathways. The compound’s anthracene core can intercalate into DNA, disrupting its structure and function. Additionally, the ketone groups can form reactive oxygen species (ROS) upon reduction, leading to oxidative stress and cell damage. These properties contribute to its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
  • N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)-2,2-dimethylpropanamide
  • N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)butanamide

Uniqueness

SALOR-INT L447870-1EA is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO4/c1-27-14-11-9-13(10-12-14)22(26)23-18-8-4-7-17-19(18)21(25)16-6-3-2-5-15(16)20(17)24/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSMPPZALKNNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75507-53-8
Record name N-(9,10-DIOXO-9,10-DIHYDRO-1-ANTHRACENYL)-4-METHOXYBENZAMIDE
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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